molecular formula C12H14O B13125340 4-Ethynyl-2-isopropyl-1-methoxybenzene

4-Ethynyl-2-isopropyl-1-methoxybenzene

Cat. No.: B13125340
M. Wt: 174.24 g/mol
InChI Key: OSQQBZUNBKKHML-UHFFFAOYSA-N
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Description

4-Ethynyl-2-isopropyl-1-methoxybenzene is an organic compound characterized by its unique structure, which includes an ethynyl group, an isopropyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2-isopropyl-1-methoxybenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the isopropyl group. The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-isopropyl-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Ethynyl-2-isopropyl-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-isopropyl-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in cycloaddition reactions, forming new cyclic structures that can interact with biological targets. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: The presence of these groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-ethynyl-1-methoxy-2-propan-2-ylbenzene

InChI

InChI=1S/C12H14O/c1-5-10-6-7-12(13-4)11(8-10)9(2)3/h1,6-9H,2-4H3

InChI Key

OSQQBZUNBKKHML-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C#C)OC

Origin of Product

United States

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